

environmental fate of methyltricaprylammonium bisulfate

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Compound of Interest

Compound Name: Methyltricaprylammonium bisulfate

Cat. No.: B1589292

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An In-depth Technical Guide to the Environmental Fate of Methyltricaprylammonium Bisulfate

This guide provides a comprehensive framework for evaluating the environmental fate and ecotoxicological profile of **Methyltricaprylammonium B** publicly available data on this specific quaternary ammonium compound (QAC), this document emphasizes the scientific rationale and validated meth the necessary data. It is designed for researchers, environmental chemists, and drug development professionals who require a robust understanding environmental impact of such molecules.

Section 1: Chemical Identity and Physicochemical Profile

Methyltricaprylammonium bisulfate (CAS RN: 59158-14-4), also known as methyltrioctylammonium hydrogen sulfate, is a quaternary ammonium positively charged ammonium cation, where the nitrogen atom is bonded to one methyl group and three octyl (capryl) chains, and a negatively charge anion.[3]

The primary industrial application of this compound is as a phase-transfer catalyst.[2][4] This utility is crucial in processes like the epoxidation of olefin between reactants in different phases (e.g., aqueous and organic).[4] This application informs its potential environmental release scenarios, which wastewater streams.

Table 1: Physicochemical Properties of Methyltricaprylammonium Bisulfate

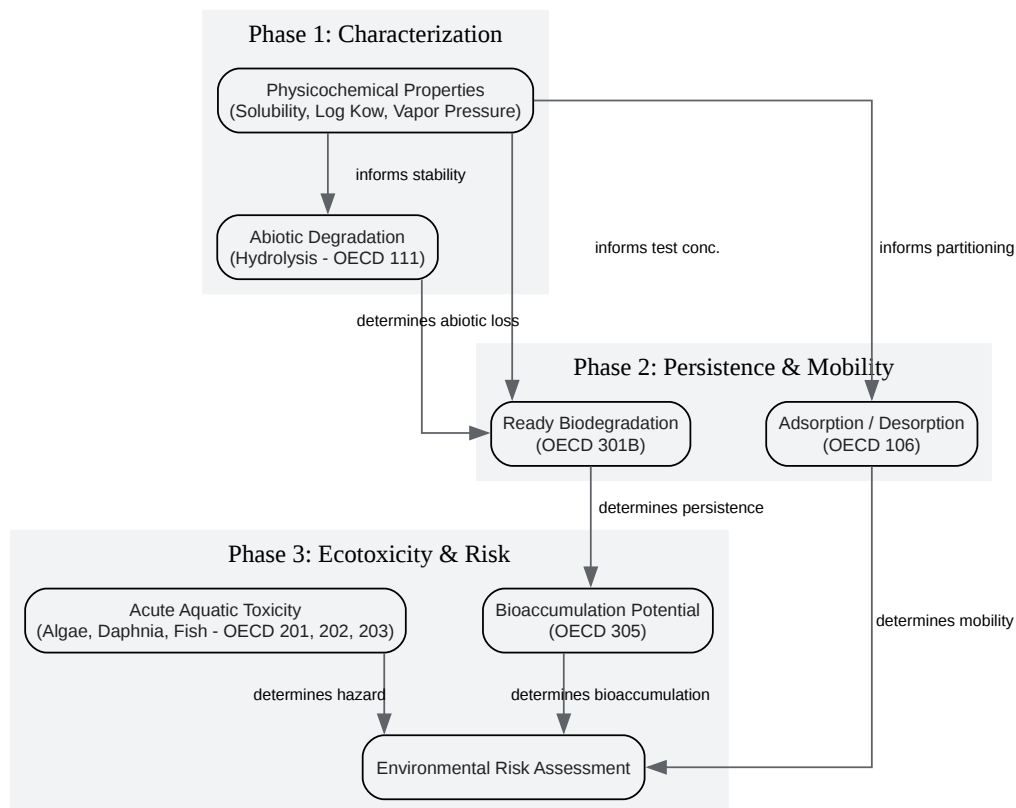
Property	Value / Expected Characteristic	Source / Rationale
CAS Number	59158-14-4	[2][5][6]
Molecular Formula	C ₂₅ H ₅₅ NO ₄ S	[1][2][7]
Molecular Weight	465.78 g/mol	[3][5]
Synonyms	Methyltrioctylammonium hydrogen sulfate, Tri-n-octylmethylammonium hydrogen sulfate	[2][5]
Physical Form	Powder / White solid	[4][7]
Melting Point	61-65 °C	[4]
Water Solubility	Expected to be low to moderate	Inferred from its long alkyl chains and catalyst. The bisulfate counter-ion may be compared to halide salts.
Vapor Pressure	Expected to be very low	As an ionic salt with a high molecular weight, it is not expected to have a significant environmental transport.
Log K _{ow} (Octanol-Water Partition Coefficient)	Expected to be high (>4)	The three long octyl chains impart a high hydrophobicity, suggesting a high potential for partitioning into organic phases and lipids.

Section 2: Framework for Environmental Fate Assessment

A comprehensive environmental fate assessment follows a logical progression, beginning with fundamental properties and moving through persistent biological effects. The causality is clear: physicochemical properties dictate how the substance partitions in the environment, which in turn influences

its movement through soil and water, and its potential to be taken up by organisms.

The following workflow provides a self-validating system for characterization. Each step generates data that informs the subsequent experimental design and stability data from preliminary tests are critical for designing valid biodegradation and ecotoxicity assays.



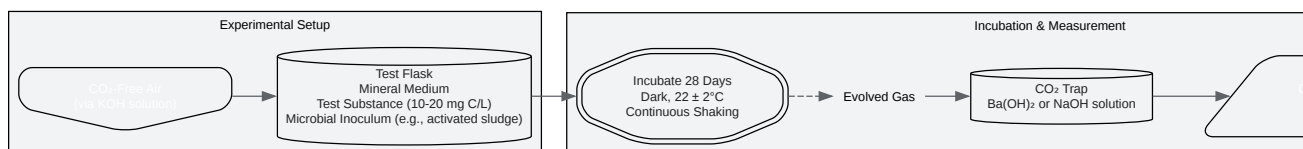
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Caption: High-level workflow for environmental fate assessment.

Section 3: Assessment of Environmental Persistence: Biodegradation

Biodegradation is the primary mechanism for the removal of many organic chemicals from the environment. For QACs, the molecular structure, particularly alkyl chains, is a critical determinant of biodegradability. The long, unbranched octyl chains of methyltricaprylammonium cation suggest that it may be

A standard first-tier assessment is a ready biodegradability test. The OECD 301B: CO₂ Evolution Test is the chosen protocol because it is well-suited for many substances, which is the expected nature of our target compound.^{[8][9]} It directly measures the ultimate mineralization of the chemical to CO₂.



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Caption: Workflow for the OECD 301B CO₂ Evolution Test.

Experimental Protocol: OECD 301B - CO₂ Evolution Test

1. Rationale for Key Choices:

- **Inoculum:** Activated sludge from a domestic wastewater treatment plant is used as it contains a diverse, adapted microbial community. The concentration is adjusted to 10-20 mg of organic carbon per liter to minimize CO₂ evolution from the blank control.^[10]
- **Test Concentration:** The substance is tested at a concentration of 10-20 mg of organic carbon per liter. This is high enough for accurate CO₂ measurement and to observe any toxic effects on the microbial inoculum.
- **CO₂ Trapping:** The evolved CO₂ is trapped in a solution of barium or sodium hydroxide. The amount of CO₂ is then quantified, typically by titrating the trapping solution. This provides a direct measure of mineralization.^[8]
- **Duration:** The standard test duration is 28 days.

2. Step-by-Step Methodology:

- **Preparation:** Prepare a mineral salt medium as specified in the OECD 301 guideline.
- **Test Substance Addition:** Add the test substance to the test flasks to achieve the target organic carbon concentration. For a poorly soluble substance like **methyltricaprylammonium bisulfate**, a carrier solvent or fine powder dispersion may be necessary.
- **Inoculation:** Collect fresh activated sludge, wash, and resuspend it in the mineral medium. Add the inoculum to the test and control flasks.
- **Controls:** Set up three types of controls:
 - **Blank Control:** Inoculum and mineral medium only (measures endogenous CO₂ production).
 - **Reference Control:** Inoculum, medium, and a readily biodegradable reference substance (e.g., sodium benzoate) (validates the activity of the inoculum).
 - **Toxicity Control:** Inoculum, medium, test substance, and reference substance (checks for inhibitory effects of the test substance).
- **Incubation:** Connect the flasks to a CO₂-free air supply and the CO₂ trapping vessels. Incubate in the dark at a constant temperature (22 ± 2 °C) with gentle shaking for 28 days.^[8]
- **Measurement:** Periodically (e.g., every 2-3 days), sample the trapping solution and quantify the absorbed CO₂ by titration.
- **Calculation:** Calculate the percentage biodegradation by comparing the cumulative CO₂ produced from the test substance (corrected for the blank production) to the ThCO₂.

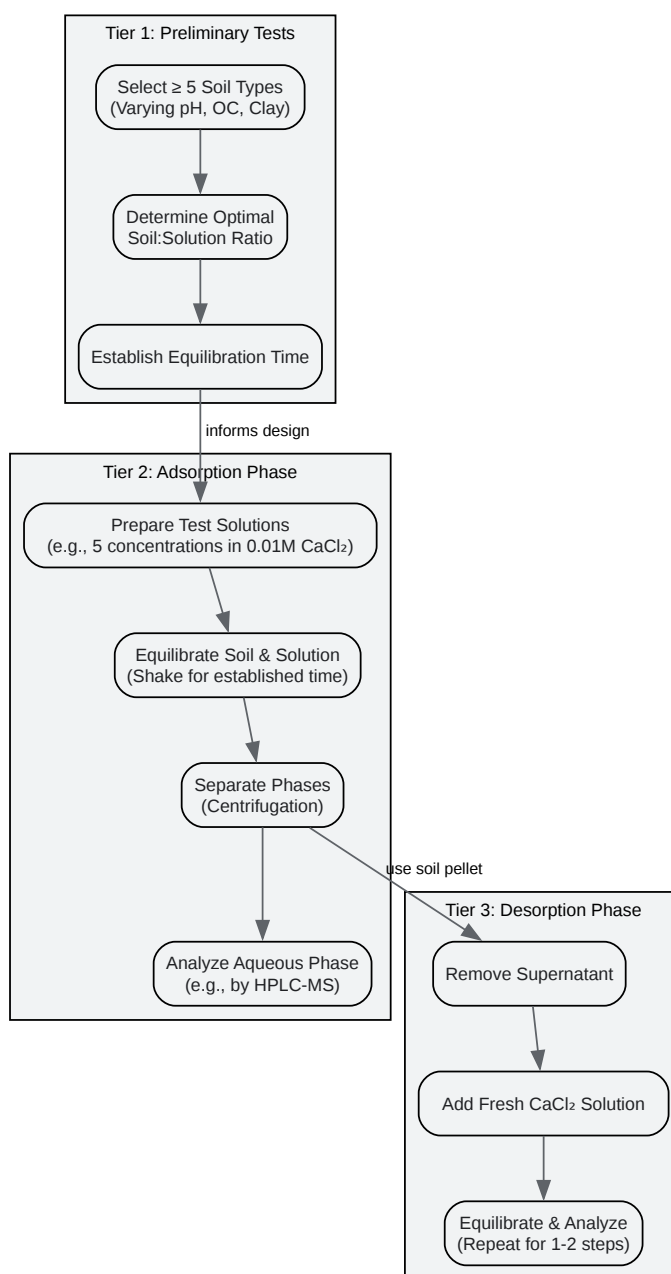
3. Interpretation of Results:

- **Readily Biodegradable:** If >60% of the ThCO₂ is produced within a 10-day window during the 28-day study, the substance is considered readily biodegradable.
- **Expected Outcome:** Due to its structure, **methyltricaprylammonium bisulfate** is unlikely to meet the strict criteria for ready biodegradability. A result of not readily biodegradable will classify it as not readily biodegradable and trigger the need for higher-tier testing (e.g., inherent biodegradability, OECD 302).

Section 4: Assessment of Environmental Mobility: Adsorption & Desorption

As a cationic substance, **methyltricaprylammonium bisulfate** will have a strong affinity for negatively charged surfaces in the environment, such as clay minerals in soil and sediment. This adsorption process is a critical factor controlling its environmental mobility and bioavailability. High adsorption reduces mobility and can lead to accumulation in soils and sediments.

The OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method is the standard protocol to quantify this behavior.^{[11][12][13]} The experiment determines the distribution coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_{oc}), which are essential inputs for environmental fate models.



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Caption: Tiered workflow for the OECD 106 Batch Equilibrium Method.

Experimental Protocol: OECD 106 - Batch Equilibrium Method

1. Rationale for Key Choices:

- **Multiple Soils:** Using at least five different soils with varying properties (organic carbon content, pH, clay content) is crucial to understand how soil c adsorption.[12][13] This provides a robust dataset for predicting behavior across different environments.
- **Background Electrolyte:** The test is conducted in a 0.01 M CaCl₂ solution to maintain a constant ionic strength and mimic natural soil solutions, whi [14]

- **Batch Equilibrium:** This method allows for the simultaneous testing of multiple concentrations and soils under controlled laboratory conditions, making adsorption isotherms.

2. Step-by-Step Methodology:

- **Preliminary Tier:** Conduct preliminary tests to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to confirm the test substance is adsorbed to the soil.
- **Adsorption Phase:**
 - Weigh a known amount of air-dried, sieved soil into centrifuge tubes.
 - Add a known volume of the test substance solution (prepared in 0.01 M CaCl₂) at several different concentrations.
 - Agitate the tubes at a constant temperature (e.g., 20 °C) in the dark for the pre-determined equilibration time.
 - Separate the solid and aqueous phases by centrifugation.
 - Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of the test substance (C_e).
- **Desorption Phase:**
 - Remove the remaining supernatant from the centrifuge tubes.
 - Add a volume of fresh 0.01 M CaCl₂ solution (without the test substance) equal to the volume removed.
 - Resuspend the soil and agitate for the same equilibration time.
 - Centrifuge and analyze the concentration of the test substance in the aqueous phase to determine the amount desorbed.
- **Calculations:**
 - Calculate the amount of substance adsorbed to the soil by mass balance.
 - Determine the distribution coefficient (K_d) for each concentration.
 - Normalize K_d to the organic carbon content of the soil to calculate K_{oc}.
 - Fit the data to Freundlich or Langmuir isotherms to describe the concentration-dependent adsorption behavior.

Table 2: Template for Adsorption/Desorption Data Summary

Soil ID	% Organic Carbon	pH	Clay Content (%)	Freundlich K _F ^{ads}	1/n
Soil 1					
Soil 2					
Soil 3					
Soil 4					
Soil 5					

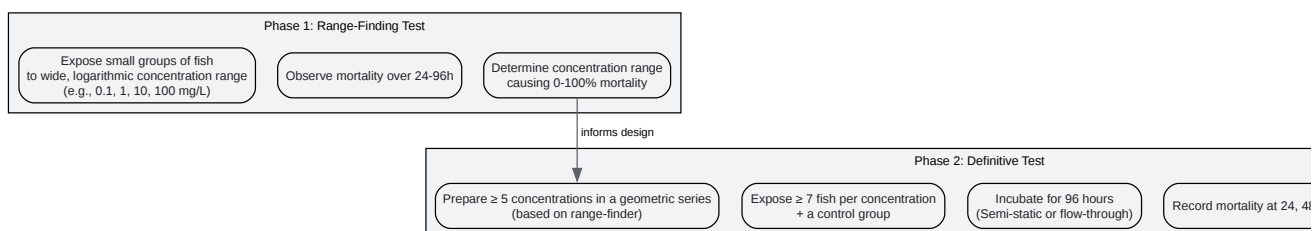
Section 5: Assessment of Ecotoxicological Effects

The ecotoxicological assessment focuses on the potential harm to non-target organisms. For QACs, the primary concern is the aquatic environment which can disrupt cell membranes. The assessment must consider both components of the salt:

- **Methyltricaprylammonium Cation:** This is expected to be the primary driver of toxicity, typical of cationic surfactants.

- Bisulfate Anion (HSO_4^-): At environmentally relevant concentrations, the bisulfate/sulfate anion itself can contribute to toxicity, particularly in soft water.

The OECD 203: Fish, Acute Toxicity Test is a cornerstone study for determining the acute hazard of a chemical to aquatic vertebrates.^{[17][18]}



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Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.

Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test

1. Rationale for Key Choices:

- **Test Species:** Standard species like Zebrafish (*Danio rerio*) or Rainbow Trout (*Oncorhynchus mykiss*) are used due to their known sensitivity, availability, and ease of comparison.^{[19][20]}
- **Exposure Duration:** A 96-hour exposure period is standard for assessing acute lethality.^[17]
- **Semi-Static Renewal:** For substances that may be unstable, adsorptive, or biodegradable, a semi-static design (daily renewal of test solutions) is recommended to maintain exposure concentrations. This is the recommended approach for this QAC.

2. Step-by-Step Methodology:

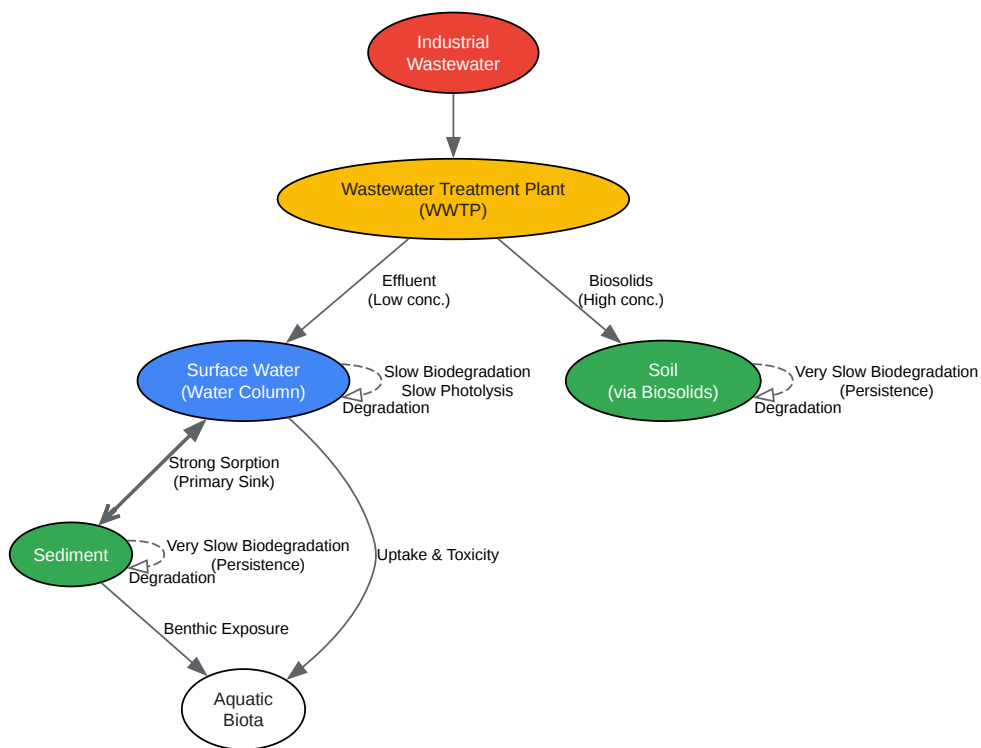
- **Range-Finding Test:** Conduct a preliminary test with a wide range of concentrations (e.g., 0.1, 1, 10, 100 mg/L) to identify the approximate toxic range.
- **Definitive Test Setup:**
 - Based on the range-finder, select at least five test concentrations in a geometric series (e.g., factor ≤ 2.2).^[17]
 - Prepare the test solutions in a suitable dilution water. A solvent may be used if necessary, but a solvent control must be included.
 - Place a minimum of seven fish in each test chamber (per concentration) and in the control(s).
- **Exposure and Observation:**
 - Maintain the fish for 96 hours under controlled conditions (temperature, light cycle, oxygen levels).
 - At least daily, renew the test solutions to maintain concentrations (semi-static method).
 - Record mortalities and any sublethal observations (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.^[17]
- **Data Analysis:**
 - Use statistical methods (e.g., Probit analysis, binomial probability) to calculate the concentration that is lethal to 50% of the test population (LC_{50}) and its confidence intervals.

Table 3: Template for Acute Aquatic Toxicity Data Summary

Test Guideline	Species	Endpoint	Value (mg/L)	95% Cor
OECD 203	Oncorhynchus mykiss (Rainbow Trout)	96h LC50		
OECD 202	Daphnia magna (Water Flea)	48h EC50 (Immobilisation)		
OECD 201	Pseudokirchneriella subcapitata (Green Algae)	72h EC50 (Growth Inhibition)		

Section 6: Integrated Environmental Risk Assessment & Conclusion

While specific experimental data for **methyltricaprylammonium bisulfate** is lacking, its chemical structure allows for a scientifically grounded prediction. The following conceptual model integrates the principles discussed in this guide.



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Caption: Conceptual model of the environmental fate of **Methyltricaprylammonium Bisulfate**.

Conclusion

Methyltricaprylammonium bisulfate, as a high molecular weight, lipophilic QAC, is predicted to exhibit the following environmental behavior:

- **Low Mobility:** It will strongly adsorb to sewage sludge, soil organic carbon, and sediment, making it largely immobile in the environment. The primary concerns are therefore soil (if sludge is applied to land) and sediment.
- **High Persistence:** It is not expected to be readily biodegradable. Degradation in soil and sediment is likely to be very slow, leading to potential long-term degradation. Degradation via hydrolysis and direct photolysis is expected to be negligible.
- **Potential for Toxicity:** Like other QACs, it is expected to be toxic to aquatic organisms. Its high sorption tendency may mitigate exposure in the water column concentrations in sediment, posing a risk to benthic organisms.

This technical guide outlines the necessary, validated scientific protocols to definitively characterize the environmental fate of **methyltricaprylylamm** studies is essential for conducting a thorough risk assessment and ensuring its responsible use in industrial applications.

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